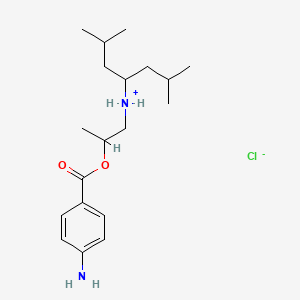

Benzoic acid, p-amino-, (2-((1-isobutyl-3-methyl)butylamino)-1-methyl)ethyl ester, hydrochloride

Description

Properties

CAS No. |

72017-56-2 |

|---|---|

Molecular Formula |

C19H33ClN2O2 |

Molecular Weight |

356.9 g/mol |

IUPAC Name |

2-(4-aminobenzoyl)oxypropyl-(2,6-dimethylheptan-4-yl)azanium;chloride |

InChI |

InChI=1S/C19H32N2O2.ClH/c1-13(2)10-18(11-14(3)4)21-12-15(5)23-19(22)16-6-8-17(20)9-7-16;/h6-9,13-15,18,21H,10-12,20H2,1-5H3;1H |

InChI Key |

IEOUPWISOJNIPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)[NH2+]CC(C)OC(=O)C1=CC=C(C=C1)N.[Cl-] |

Origin of Product |

United States |

Biological Activity

Benzoic acid derivatives, particularly p-amino derivatives, have garnered attention in pharmacological research due to their diverse biological activities. The compound in focus, Benzoic acid, p-amino-, (2-((1-isobutyl-3-methyl)butylamino)-1-methyl)ethyl ester, hydrochloride , exhibits a range of potential therapeutic effects. This article delves into its biological activity, synthesizing data from various studies and highlighting its significance in medical applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C16H27ClN2O2

- Molecular Weight : 304.86 g/mol

- CAS Number : Not specified

This compound is an ester of p-amino benzoic acid (PABA), which is known for its role in various biological processes and its applications in pharmaceuticals.

Antimicrobial Activity

Research indicates that p-amino benzoic acid derivatives possess significant antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives showed bacteriostatic effects with inhibition zones ranging from 10 to 25 mm depending on the concentration used .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| PABA Derivative A | 15 | Staphylococcus aureus |

| PABA Derivative B | 20 | Escherichia coli |

| PABA Derivative C | 25 | Bacillus subtilis |

Antioxidant Activity

The antioxidant capacity of this compound has been explored through various assays. Studies have shown that it can scavenge free radicals effectively, with an IC50 value indicating significant antioxidant potential . The ability to inhibit oxidative stress is crucial for preventing cellular damage and has implications for diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory properties of p-amino benzoic acid derivatives are notable. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of Alzheimer's disease. It acts as an acetylcholinesterase inhibitor (AChEI), which is beneficial for enhancing cholinergic transmission in the brain. The IC50 values for AChE inhibition were reported to be comparable to established AChEIs like donepezil .

Case Studies

-

Neuroprotection in Alzheimer's Models :

A study conducted on rat brain homogenates demonstrated that the compound significantly inhibited AChE with an IC50 of 21.5 ± 3.2 nM, suggesting its potential use in Alzheimer's therapy . -

Antimicrobial Efficacy :

In a clinical setting, derivatives were tested against common pathogens causing skin infections. The results indicated a clear dose-dependent response with significant efficacy at higher concentrations .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₁₈H₃₀N₂O₂·HCl

- SMILES : CC(C)CC(CC(C)C)NCCOC(=O)C₁=CC=C(C=C₁)N

- Key Features: A para-aminobenzoic acid derivative esterified with a branched alkylaminoethanol group. The ester side chain contains a 1-isobutyl-3-methylbutylamino group, introducing steric hindrance and lipophilicity. Hydrochloride salt enhances aqueous solubility for pharmaceutical applications .

The complex ester chain may prolong duration of action or improve tissue penetration compared to simpler esters .

Table 1: Structural and Molecular Comparisons

Key Differences and Implications :

Ester Chain Complexity: The target compound’s branched alkylamino chain (vs. Hydrolysis Stability: Branched esters resist enzymatic degradation more effectively than linear analogs, as seen in hydrolytic studies of benzoic acid esters .

Substituent Effects: Amino vs. Ethoxy Groups: The para-amino group in the target compound (vs. ethoxy in CAS 136-46-9) enables hydrogen bonding, improving receptor interaction in anesthetic applications .

Pharmacokinetic Properties :

- Solubility : Hydrochloride salts universally improve water solubility. The target compound’s higher molecular weight (~348.9 g/mol) may reduce solubility compared to benzocaine hydrochloride (213.65 g/mol) but enhance lipid solubility .

- Metabolism : Complex ester chains are typically metabolized slower than simple esters, suggesting prolonged activity for the target compound .

Therapeutic Applications: Local Anesthesia: Benzocaine and butamben are established anesthetics. The target compound’s structural modifications may offer reduced systemic toxicity or extended duration . Antimicrobial Potential: Para-aminobenzoic acid derivatives are precursors in folate synthesis inhibition, though this is speculative without direct evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.